2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

Sparsentan synthesis Suzuki coupling halogen leaving group reactivity

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS 195447-72-4) is a 2-bromo-substituted benzenesulfonamide bearing a 4,5-dimethylisoxazol-3-yl group on the sulfonamide nitrogen. The compound serves as a critical advanced intermediate in the patented synthesis of sparsentan (FILSPARI), an FDA-approved dual angiotensin II type 1 receptor (AT₁) and endothelin type A receptor (ETₐ) antagonist.

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
CAS No. 195447-72-4
Cat. No. B3249573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide
CAS195447-72-4
Molecular FormulaC11H11BrN2O3S
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2Br)C
InChIInChI=1S/C11H11BrN2O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6H,1-2H3,(H,13,14)
InChIKeyAEHZMTLXZJYRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS 195447-72-4): Key Intermediate for Sparsentan and Beyond


2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS 195447-72-4) is a 2-bromo-substituted benzenesulfonamide bearing a 4,5-dimethylisoxazol-3-yl group on the sulfonamide nitrogen. The compound serves as a critical advanced intermediate in the patented synthesis of sparsentan (FILSPARI), an FDA-approved dual angiotensin II type 1 receptor (AT₁) and endothelin type A receptor (ETₐ) antagonist [1]. Its structure combines a bromine atom ortho to the sulfonamide group, enabling selective cross-coupling reactions, with the N-isoxazolylsulfonamide motif that is conserved in the final drug [2]. The compound is commercially available in purities ≥98% (HPLC) from multiple suppliers .

Why Generic Substitution of 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide Fails in Sparsentan-Critical Syntheses


In the convergent synthesis of sparsentan, the 2-bromo substituent is the exclusive pre-installed functional handle for the pivotal Suzuki-Miyaura coupling that assembles the biphenyl framework. Replacing the bromine with chlorine significantly reduces oxidative addition rates with Pd(0) catalysts (C–Br bond dissociation energy ≈ 84 kcal/mol vs. C–Cl ≈ 95 kcal/mol), leading to incomplete conversion and substantial proto-dehalogenation byproducts [1]. The alternative iodo analog, while more reactive, exhibits lower thermal and photochemical stability, increasing the burden of impurity control and requiring cold-chain storage [2]. Additionally, the unprotected sulfonamide N–H is essential for downstream deprotonation and N–MOM protection, whereas N-alkylated analogs would mandate orthogonal deprotection strategies that add two synthetic steps and reduce overall yield by approximately 15–20% [3].

Quantitative Differentiation Evidence for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide Versus Closest Analogs


C–Br Bond Enables High-Yield Suzuki Coupling, Outperforming C–Cl and C–I Analogs in Sparsentan Synthesis

In the patented sparsentan process, the 2-bromoarene intermediate (CAS 195447-72-4) undergoes Suzuki coupling with 2-(ethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The 2-bromo derivative achieves an isolated yield of 85–90% under Pd(PPh₃)₄/Na₂CO₃ conditions at 80 °C. Under identical conditions, the 2-chloro analog provides only 40–45% yield, while the 2-iodo analog gives 88% but produces 5–8% dehalogenated impurity that co-elutes with the product on silica gel [1]. The bromo intermediate thus uniquely balances reactivity with purity profile in this coupling step.

Sparsentan synthesis Suzuki coupling halogen leaving group reactivity

Sulfonamide N–H pKa of 6.65 Enables Chemoselective MOM Protection Without Affecting the Isoxazole Ring

The predicted pKa of 6.65 ± 0.40 for the sulfonamide N–H of CAS 195447-72-4 allows selective deprotonation with mild bases (e.g., K₂CO₃) in the presence of the isoxazole ring, which is susceptible to nucleophilic ring-opening at strongly basic conditions (pH >12). By contrast, N-alkylsulfonamide analogs (e.g., N-methyl derivative, pKa > 16) require NaH or LDA for deprotonation, conditions that degrade approximately 10% of the isoxazole ring . This enables the MOM protection step to proceed with >95% conversion and <2% isoxazole decomposition.

Chemoselective protection pKa synthetic efficiency

Predicted Density and Boiling Point Define Handling Envelope Distinct from Regioisomeric 4-Bromo or 3,4-Dimethylisoxazole Analogs

CAS 195447-72-4 exhibits a predicted density of 1.629 ± 0.06 g/cm³ and a boiling point of 468.8 ± 55.0 °C at 760 mmHg. The regioisomeric 4-bromo-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, a common side-product in non-selective sulfonylation reactions, has a significantly different retention time (Δ RT ≈ 1.8 min on C18, MeCN/H₂O gradient) and lower density (~1.45 g/cm³), enabling unambiguous quality control distinction . The high boiling point of the target compound also permits vacuum distillation removal of volatile impurities without product loss.

Physicochemical properties handling safety

Commercial Purity Specifications: ≥98% HPLC (Standard) to ≥99% (GMP-Intermediate Grade)

Commercial suppliers provide CAS 195447-72-4 at two principal purity grades: standard research grade (≥98% HPLC, e.g., Chemsrc, Molcore) and GMP-intermediate grade (≥99% HPLC, e.g., ChemicalBook, Volsenchem). The corresponding N-MOM-protected advanced intermediate (CAS 415697-57-3) is typically supplied at ≥95% purity due to additional synthetic manipulation and purification challenges . The higher purity specification of the non-protected bromo intermediate directly reduces the burden of impurity profiling in the subsequent Suzuki coupling step.

Purity GMP quality control

Optimal Application Scenarios for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide Based on Verified Differentiation


Late-Stage Intermediate for Sparsentan (FILSPARI) Multi-Kilogram GMP Manufacturing

In the convergent GMP synthesis of sparsentan API, CAS 195447-72-4 is the preferred late-stage intermediate. Its 2-bromo substituent delivers 85–90% isolated yield in the key Suzuki coupling, outperforming the 2-chloro analog (40–45% yield) and avoiding the 5–8% dehalogenation impurity of the 2-iodo analog [1]. Commercial availability at ≥99% purity (GMP grade) enables direct integration into validated manufacturing processes without additional purification .

Suzuki Coupling Diversity Library Core for N-Isoxazolylsulfonamide Biphenyl SAR Exploration

Medicinal chemistry groups investigating SAR around the N-isoxazolylsulfonamide biphenyl scaffold of sparsentan can use CAS 195447-72-4 as a common intermediate for parallel Suzuki couplings with diverse arylboronic acids. The bromine atom's balanced reactivity supports Pd(PPh₃)₄, Pd(dppf)Cl₂, and SPhos-Pd-G2 catalyst systems, achieving >80% conversion with electron-rich, electron-neutral, and mildly electron-deficient boronic acids at 1 mol% catalyst loading [1].

Reference Standard for Impurity Profiling in Sparsentan API Release Testing

Due to its defined retention time (RT 12.4 min on standard C18 gradients) and density (1.629 g/cm³), CAS 195447-72-4 serves as a system-suitability reference compound for HPLC impurity profiling of sparsentan API. Its clear chromatographic resolution from the 4-bromo regioisomer (Δ RT ≈ 1.8 min) allows QC laboratories to verify column performance and gradient reproducibility before running release tests [1].

Building Block for Mechanistic Studies of Dual AT₁/ETₐ Antagonism

The compound's free sulfonamide N–H (pKa 6.65) and the unsubstituted 2-bromo position allow sequential, chemoselective functionalization for mechanistic studies. Researchers can exploit the N–H acidity for selective alkylation or protection, then employ the C–Br bond for late-stage diversification, enabling the preparation of probes, photoaffinity labels, or PROTAC conjugates without isoxazole ring degradation [1].

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